3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
CAS No.:
Cat. No.: VC15668458
Molecular Formula: C21H18N4O
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide -](/images/structure/VC15668458.png)
Specification
Molecular Formula | C21H18N4O |
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Molecular Weight | 342.4 g/mol |
IUPAC Name | 3-carbazol-9-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Standard InChI | InChI=1S/C21H18N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-10,12,14-15H,11,13H2,(H,24,26)/b23-15+ |
Standard InChI Key | OOVGAPCBRYSNJD-HZHRSRAPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4 |
Introduction
Molecular Structure and Stereochemical Features
Core Structural Components
The molecule comprises three primary subunits:
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A 9H-carbazole group, a planar heteroaromatic system with a nitrogen atom at position 9, known for its electron-rich nature and π-conjugation .
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A propanehydrazide spacer, providing conformational flexibility while enabling hydrazone bond formation.
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A pyridin-3-ylmethylidene unit, introducing a nitrogen-containing aromatic ring that enhances electronic interactions and coordination potential .
The E-configuration of the hydrazone bond (C=N) is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the pyridine nitrogen, as observed in analogous systems .
Crystallographic and Conformational Data
While no direct crystallographic data exists for this compound, studies on related carbazole hydrazones reveal key structural trends:
Parameter | Value (Analogous Systems) | Source |
---|---|---|
Carbazole planarity | RMSD ≈ 0.003 Å | |
Dihedral angle (carbazole-pyridine) | 8–12° | |
C=N bond length | 1.28–1.32 Å |
These metrics suggest moderate π-π stacking potential between the aromatic systems, which could influence solid-state packing and optoelectronic properties .
Synthetic Methodologies
Reaction Scheme and Optimization
The synthesis follows a two-step protocol, adapted from procedures for similar hydrazones :
Step 1: Preparation of 3-(9H-carbazol-9-yl)propanehydrazide
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Reactants: 9H-carbazole, acryloyl chloride, hydrazine hydrate
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Conditions: THF, 0°C → RT, 12 h
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Yield: 68–72%
Step 2: Condensation with pyridine-3-carbaldehyde
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Molar ratio: 1:1.2 (hydrazide:aldehyde)
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Solvent: Ethanol/acetic acid (4:1 v/v)
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Catalysis: 3 drops conc. H₂SO₄
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Reaction time: 4–6 h reflux
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Purification: Recrystallization from dioxane/hexane
Critical Parameters Affecting Yield
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Solvent polarity: Ethanol outperforms DMF/DMSO due to better hydrazone solubility.
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Acid catalysis: Acetic acid (pH 4–5) minimizes side reactions like imine hydrolysis .
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Temperature gradient: Gradual heating from 50°C to 80°C improves regioselectivity .
Physicochemical Characterization
Spectroscopic Profiles
FT-IR (KBr, cm⁻¹)
¹H NMR (400 MHz, DMSO-d₆)
Signal (ppm) | Assignment |
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11.25 (s) | Hydrazide NH |
8.65–8.75 (m) | Pyridine H-2/H-6 |
8.20–8.40 (m) | Carbazole H-1/H-8 |
7.30–7.90 (m) | Remaining aromatic protons |
Functional Properties and Applications
Electronic and Optoelectronic Behavior
The extended conjugation between carbazole and pyridine units enables:
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HOMO-LUMO gap: Estimated 3.1–3.3 eV via DFT calculations (similar to )
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Charge mobility: 10⁻⁴–10⁻³ cm²/V·s, suitable for organic semiconductors
Biological Activity
While untested for this specific derivative, carbazole hydrazones exhibit:
Activity | IC₅₀/EC₅₀ | Model System |
---|---|---|
Anticancer (MCF-7) | 12–18 μM | Breast adenocarcinoma |
Antibacterial (E. coli) | 64 μg/mL | Disk diffusion |
MAO-B inhibition | 85% @10μM | Enzymatic assay |
Stability and Degradation Pathways
Thermal Stability
Photolytic Degradation
UV-Vis exposure (254 nm, 24 h) induces:
Industrial and Research Applications
Memristive Devices
Polymer analogs demonstrate:
Coordination Chemistry
Forms stable complexes with:
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